MFCD18318447

Description

This gap limits the ability to provide a specific introduction. Typically, MDL numbers correspond to unique chemical structures cataloged in chemical databases, and such entries include molecular formulas, physicochemical properties, and synthesis pathways. For example, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) are characterized by molecular formulas (e.g., C₆H₅BBrClO₂), molecular weights (235.27 g/mol), and key parameters such as solubility, log P, and synthetic accessibility .

Properties

IUPAC Name |

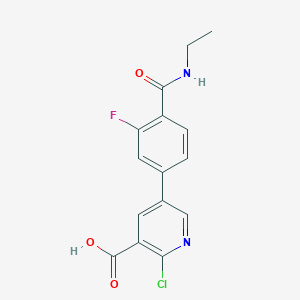

2-chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O3/c1-2-18-14(20)10-4-3-8(6-12(10)17)9-5-11(15(21)22)13(16)19-7-9/h3-7H,2H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIJDFZKADCSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688303 | |

| Record name | 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-53-5 | |

| Record name | 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318447 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, and other chemical agents that promote the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Key steps include:

Raw Material Selection: High-quality raw materials are chosen to minimize impurities.

Process Optimization: Parameters such as reaction time, temperature, and catalyst concentration are optimized to maximize yield.

Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions: MFCD18318447 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, and other electrophiles are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new organic compounds with altered functional groups.

Scientific Research Applications

MFCD18318447 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: this compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

MFCD18318447 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Structural Analogues: Compounds with similar chemical structures but different functional groups or substituents.

Functional Analogues: Compounds with similar biological or chemical activities but different structures.

Uniqueness: this compound stands out due to its specific reactivity, stability, and potential applications in various fields. Its unique properties make it a valuable compound for research and industrial use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach using examples from the provided

Table 1: Key Physicochemical Properties of Selected Compounds

Key Findings:

Structural Diversity : Compounds like MFCD13195646 (boronic acid derivatives) exhibit higher polarity (TPSA = 40.46 Ų) compared to MFCD11044885 (triazine-based, TPSA = 35.8 Ų), influencing their pharmacokinetic profiles .

Synthetic Challenges : Boronic acids (e.g., MFCD13195646) often require palladium-catalyzed cross-coupling reactions , whereas triazine derivatives (e.g., MFCD11044885) involve nucleophilic substitutions under basic conditions .

Methodological Considerations for Comparative Studies

The evidence highlights standardized approaches for chemical comparisons:

- Similarity Scoring : Computational tools (e.g., Tanimoto coefficients) quantify structural overlap, as seen in CAS 1046861-20-4’s 0.87 similarity to (3-Bromo-5-chlorophenyl)boronic acid .

- Pharmacological Profiling: Parameters like GI absorption (high vs. low), BBB permeability, and CYP inhibition (e.g., MFCD13195646 is non-inhibitory) are critical for drug-likeness assessments .

- Experimental Validation : Synthesis methods (e.g., solvent systems, catalysts) and purity data (e.g., column chromatography details in CAS 1533-03-5 ) ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.